molecular formula C9H21O4PS3 B165061 Terbufos sulfone CAS No. 56070-16-7

Terbufos sulfone

Cat. No. B165061
Key on ui cas rn: 56070-16-7
M. Wt: 320.4 g/mol
InChI Key: DWZSTEUTHNUVQD-UHFFFAOYSA-N
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Patent
US03939263

Procedure details

To O,O-diethyl S-(tert-butylthio)methyl phosphorodithioate (28.8 grams, 0.10 mole, ca. 94% pure) in 100 ml. of tert-butyl alcohol is added a solution of magnesium sulfate (12.0 grams, 0.100 mole, 50% excess) in 100 ml. of water. Solid potassium permanganate (21.1 grams, 0.133 mole) is added in portions to the stirred mixture during one hour; the temperature of the mildly exothermic reaction is maintained at 25° to 35°C. with external cooling. The reaction mixture is stirred at room temperature overnight. The mixture is suction-filtered and the insoluble paste washed with 300 ml. of methylene chloride. The water-butanol-methylene chloride filtrate is separated and the aqueous phase extracted with two 50 ml. portions of methylene chloride. The organic solutions are combined, dried (MgSO4) and the solvents removed under reduced pressure to give 27.7 grams (86.7%) of moderately viscous, faintly straw-colored liquid. A 2.25-inch i.d. chromatographic column is filled to a height of 21 inches with 60/100 mesh Florisil, in carbon tetrachloride, the reaction product is placed on the column, and thirteen 1000-ml. effluent fractions are taken, using the following eluant series in 1000-ml. portions: CCl4 (X2), 5% (vol.) CH2Cl2 /CCl4, 10% CH2Cl2 /CCl4, 15% CH2Cl2 /CCl4, 25% CH2Cl2 /CCl4, 50% CH2Cl2 /CCl4, 75% CH2Cl2 / CCl4, CH2Cl2 (X2) and CH3OH (X3). The fractions are analyzed by TLC and fractions 9 (CH2Cl2 eluant), 10 (CH2Cl2 eluant), and 11 (CH3OH eluant) are found to be single component. These fractions are combined and the solvents removed under reduced pressure to give 9.91 grams (31.0%) of viscous, straw-colored liquid with the following analysis.
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
21.1 g
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
[Compound]
Name
thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Identifiers

REACTION_CXSMILES
[P:1]([S:9][CH2:10]SC(C)(C)C)(=[S:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[S:16]([O-:20])([O-])(=O)=[O:17].[Mg+2].[Mn]([O-])(=O)(=O)=O.[K+].[O-][Si]([O-])=O.[Mg+2].C(Cl)Cl.C(Cl)(Cl)(Cl)Cl.[C:41](O)([CH3:44])([CH3:43])[CH3:42]>C(Cl)(Cl)(Cl)Cl.CO.C(Cl)Cl.O>[P:1]([S:9][CH2:10][S:16]([C:41]([CH3:44])([CH3:43])[CH3:42])(=[O:20])=[O:17])(=[S:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4] |f:1.2,3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
P(OCC)(OCC)(=S)SCSC(C)(C)C
Step Two
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.C(Cl)(Cl)(Cl)Cl
Step Three
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
12 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Twelve
Name
Quantity
21.1 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Fourteen
Name
thirteen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.C(Cl)(Cl)(Cl)Cl
Step 16
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.C(Cl)(Cl)(Cl)Cl
Step 17
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.C(Cl)(Cl)(Cl)Cl
Step 18
Name
CH2Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the mildly exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 25° to 35°C. with external cooling
FILTRATION
Type
FILTRATION
Details
The mixture is suction-filtered
WASH
Type
WASH
Details
the insoluble paste washed with 300 ml
CUSTOM
Type
CUSTOM
Details
The water-butanol-methylene chloride filtrate is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with two 50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 27.7 grams (86.7%) of moderately viscous, faintly straw-colored liquid
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 9.91 grams (31.0%) of viscous, straw-colored liquid with the following analysis

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
P(OCC)(OCC)(=S)SCS(=O)(=O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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